molecular formula C21H32O7 B2677470 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol CAS No. 1173199-71-7

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

Cat. No.: B2677470
CAS No.: 1173199-71-7
M. Wt: 396.48
InChI Key: KCCMKEJSKZURTI-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a synthetic organic compound known for its complex structure and diverse applications. This compound is characterized by multiple functional groups, including ethers and dioxolanes, which confer unique chemical properties making it suitable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol, several steps are involved:

  • Formation of the Tetrahydrofuro[2,3-d][1,3]dioxole ring: : This can be achieved through a multi-step synthesis involving the protection of diols, cyclization reactions, and deprotection steps under controlled conditions.

  • Introduction of the Pentyloxybenzyl Ether: : This typically involves alkylation reactions using 4-(pentyloxy)benzyl chloride and an appropriate base to ensure selectivity and efficiency.

  • Final Coupling and Functional Group Modifications: : The final steps involve coupling the intermediate compounds and performing any necessary modifications to introduce the ethane-1,2-diol moiety.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic routes to increase yield and reduce costs. Methods such as continuous flow synthesis and catalysis might be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol undergoes various chemical reactions:

  • Oxidation: : Under specific conditions, this compound can be oxidized to form aldehydes or ketones.

  • Reduction: : Can be reduced to yield simpler alcohols or other reduced derivatives.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the pentyloxybenzyl ether and dioxole ring positions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.

  • Substitution: : Halogenation agents, nucleophiles like sodium methoxide, or electrophiles such as alkyl halides.

Major Products

Depending on the reaction type, major products can include:

  • Aldehydes, ketones from oxidation.

  • Simpler alcohols from reduction.

  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol finds applications in several scientific fields:

  • Chemistry: : Used as a building block for complex organic syntheses and as a reagent in various chemical reactions.

  • Biology: : Its derivatives might be studied for biological activity and potential therapeutic applications.

  • Medicine: : Potential for developing pharmaceuticals due to its bioactive properties.

  • Industry: : Used in the synthesis of specialty chemicals and materials due to its unique structural attributes.

Mechanism of Action

The mechanism of action for compounds like 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol often involves interactions with biological molecules such as proteins, enzymes, or nucleic acids. The specific molecular targets and pathways can include:

  • Enzyme Inhibition: : Modulating enzyme activity by binding to the active or allosteric sites.

  • Signal Transduction Pathways: : Influencing cell signaling pathways that regulate various biological processes.

  • Receptor Binding: : Acting on specific receptors to trigger or block biological responses.

Comparison with Similar Compounds

Compared to other compounds with similar structural features, 1-(2,2-Dimethyl-6-((4-(pentyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is unique due to its specific functional group arrangement and the resulting chemical properties. Similar compounds may include:

  • 1-(2,2-Dimethyl-6-((4-(butyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

  • 1-(2,2-Dimethyl-6-((4-(hexyloxy)benzyl)oxy)tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol

These compounds share a similar core structure but differ in the alkyl ether chain, which can result in variations in their chemical behavior and applications. This compound's unique structure and versatile reactivity make it a valuable subject of scientific research and industrial utility.

Properties

IUPAC Name

1-[2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O7/c1-4-5-6-11-24-15-9-7-14(8-10-15)13-25-18-17(16(23)12-22)26-20-19(18)27-21(2,3)28-20/h7-10,16-20,22-23H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCMKEJSKZURTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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